Methyl 6-methylpyrazine-2-carboxylate
Overview
Description
Methyl 6-methylpyrazine-2-carboxylate is a chemical compound with the IUPAC name methyl 6-methyl-2-pyrazinecarboxylate . It has a molecular weight of 152.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Methyl 6-methylpyrazine-2-carboxylate is1S/C7H8N2O2/c1-5-3-8-4-6 (9-5)7 (10)11-2/h3-4H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Methyl 6-methylpyrazine-2-carboxylate is a solid at room temperature . It has a molecular weight of 152.15 . The compound is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Plasmon-Mediated Dehydrogenation
- Scientific Field : Chemical Science
- Summary of Application : This compound is used in plasmonic molecular junctions that can harvest visible light and effectively catalyze chemical reactions .
- Methods of Application : The strong light field concentrated in the plasmonic junction enables the application of surface enhanced Raman spectroscopy (SERS) to probe the catalyzed chemical reactions in situ and in real time down to single-molecule resolution .
- Results or Outcomes : The dehydrogenation reaction produces a benzyl radical, which is consequently converted to a benzyl anion. The benzyl anion is stabilized through strong interactions with gold, leading to the formation of dynamic gold adatoms and picocavities .
Synthesis and Fungicidal Activity
- Scientific Field : Organic Chemistry
- Summary of Application : Methyl 6-methylpyrazine-2-carboxylate might be used in the synthesis of fungicidal compounds .
Preparation of NMDA Receptor
- Scientific Field : Physiology
- Summary of Application : Methyl 5-chloro-6-methylpyrazine-2-carboxylate, a similar compound to Methyl 6-methylpyrazine-2-carboxylate, is used in the preparation of the NMDA receptor . The NMDA receptor is an important signaling mechanism in the human brain and plays a critical role in regulating the strength of synapses, that is, in regulating synaptic plasticity .
- Methods of Application : The synthesis route includes several steps to get the NMDA receptor . The first step is the preparation of methyl 5-(bromomethyl)pyrazine-2-carboxylate. The procedure involves adding bromine to a solution of methyl 5-methylpyrazine-2-carboxylate in acetic acid .
Preparation of NMDA Receptor
- Scientific Field : Physiology
- Summary of Application : Methyl 5-chloro-6-methylpyrazine-2-carboxylate, a similar compound to Methyl 6-methylpyrazine-2-carboxylate, is used in the preparation of the NMDA receptor . The NMDA receptor is an important signaling mechanism in the human brain and plays a critical role in regulating the strength of synapses, that is, in regulating synaptic plasticity .
- Methods of Application : The synthesis route includes several steps to get the NMDA receptor . The first step is the preparation of methyl 5-(bromomethyl)pyrazine-2-carboxylate. The procedure involves adding bromine to a solution of methyl 5-methylpyrazine-2-carboxylate in acetic acid .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 6-methylpyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-4-6(9-5)7(10)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLARYWYPSTVHCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522539 | |
Record name | Methyl 6-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methylpyrazine-2-carboxylate | |
CAS RN |
41110-38-7 | |
Record name | Methyl 6-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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